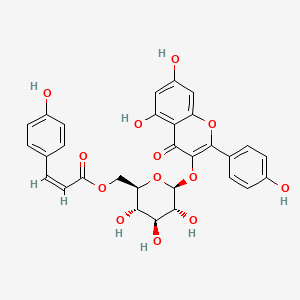

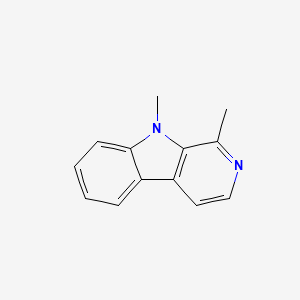

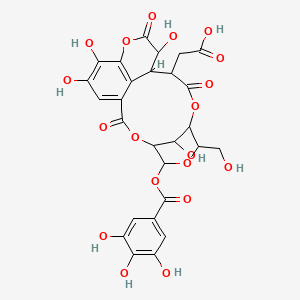

![molecular formula C24H20S2 B3028244 2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene CAS No. 1781261-91-3](/img/structure/B3028244.png)

2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

Übersicht

Beschreibung

The compound "2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene" is a complex organic molecule that appears to be a derivative of benzo[b]thiophene, a heterocyclic compound that has garnered interest due to its potential applications in pharmaceuticals, such as selective estrogen receptor modulators, and its use in organic electronics due to its unique electronic properties .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives typically involves intramolecular cyclization. A proposed method for synthesizing 2-arylbenzo[b]thiophenes involves an aromatic nucleophilic substitution reaction coupled with Heck-type coupling, which can yield 2-aryl-3-amino or phenoxybenzo[b]thiophenes in about 35% overall yield over 5 steps . Additionally, the synthesis of related compounds, such as 2-phenylbenzo[b]thiophen derivatives, can be achieved by bromination followed by treatment with n-butyl-lithium to produce various functionalized derivatives, including acids, aldehydes, and methylated compounds .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. Substituents on this core structure can significantly alter the compound's electronic and steric properties, which in turn can affect its reactivity and potential applications. For instance, the introduction of bulky t-butyl groups can lead to steric hindrance and influence the outcome of subsequent chemical reactions .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions, including alkylation, nitration, and photochemical reactions. Alkylation reactions can yield mixtures of isomers, which can be separated by further reactions with n-butyl-lithium and carbon dioxide . Nitration of certain benzo[b]thiophene carboxylic acids can produce a range of nitro-substituted products, with the position of the nitro group influenced by the presence of other substituents on the ring . Photochemical reactions of benzo[c]thiophene derivatives can lead to isomerization, as demonstrated by the synthesis of Dewar benzo[c]thiophene .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. The introduction of substituents can affect the compound's boiling point, melting point, solubility, and stability. For example, the presence of electron-withdrawing or electron-donating groups can alter the compound's electronic properties, which may be relevant for applications in electronic devices. Additionally, the steric effects of substituents can influence the compound's reactivity and selectivity in chemical reactions .

Wissenschaftliche Forschungsanwendungen

Organic Field-Effect Transistors (OFETs)

A study investigated the synthesis and characterization of solution-processable [1]benzothieno[3,2-b]benzothiophene (BTBT) derivatives, including 2-(phenylethynyl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene, as active layers for OFETs. These compounds exhibited significant p-channel characteristics, with one derivative showing a high carrier mobility of ~0.03 cm²/Vs and an on/off ratio of ~10⁶, highlighting their potential in organic electronics (Ryu et al., 2023).

Synthesis of π-Conjugated Systems

Another research focused on constructing a unique thiophene-fused polycyclic π-conjugated system, 2-arylbenzo[4,5]thieno[2,3-d]thiazole, via a one-pot CuCl-mediated three-component reaction. This synthesis pathway is notable for its efficiency in producing complex polycyclic structures, which are valuable in the development of new organic semiconductors (Zhang et al., 2020).

Ladder-Type Heteroacenes

Ladder-type heteroacenes, incorporating both pyrrole and thiophene rings, were synthesized through a regioselective intramolecular electrophilic coupling reaction. These heteroacenes, such as dibenzo[b,b']thieno[2,3-f:5,4-f']-carbazoles, demonstrate unique optical and electrochemical properties, making them promising materials for electronic and photovoltaic applications (Gao et al., 2008).

Organic Semiconductor Materials

A convenient approach based on the Fiesselmann thiophene synthesis was employed to obtain a series of 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes, which are of interest for further development into organic semiconductor materials. This methodology allows for the efficient construction of benzo[b]thieno[2,3-d]thiophene derivatives with various electron-withdrawing groups, expanding the toolbox for organic electronics designers (Irgashev et al., 2020).

Wirkmechanismus

Target of Action

It is known that this compound is used in organic electronics , suggesting that its targets could be electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Mode of Action

The compound interacts with its targets by contributing to the electronic properties of the devices. It is known to have high charge mobility , which is crucial for the performance of electronic devices. The high charge mobility allows for efficient charge transport, which is essential for the functioning of OFETs and OLEDs .

Biochemical Pathways

Its synthesis involves chemical reactions, including the fiesselmann thiophene synthesis.

Result of Action

The use of 2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene in electronic devices results in improved device performance. For instance, OFETs based on this compound have shown p-channel activity under ambient conditions, with hole mobility up to 0.057 cm²/Vs and a current on/off ratio exceeding 10^7 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is sensitive to light and air , which means that it should be stored under inert gas to maintain its stability and efficacy. Furthermore, the performance of electronic devices using this compound can be affected by environmental conditions such as temperature and humidity.

Eigenschaften

IUPAC Name |

7-butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20S2/c1-2-3-7-16-10-12-19-21(14-16)25-24-20-13-11-18(15-22(20)26-23(19)24)17-8-5-4-6-9-17/h4-6,8-15H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZNEZMYQGFNOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

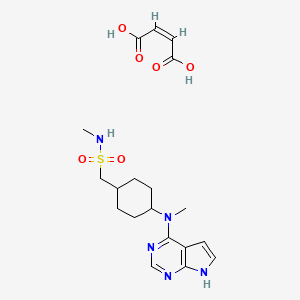

![3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028162.png)

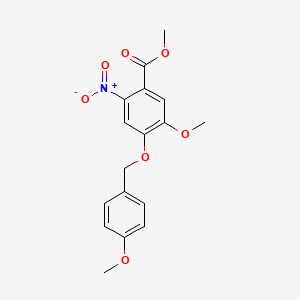

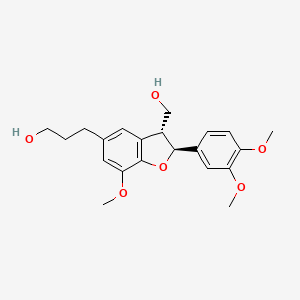

![2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3028178.png)

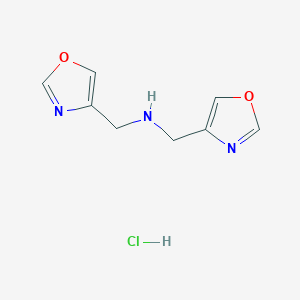

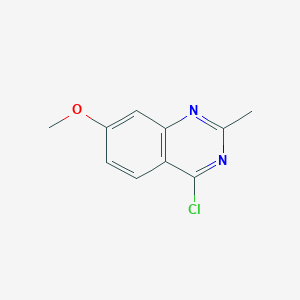

![Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B3028179.png)

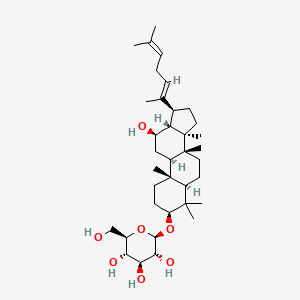

![Ethyl (11bR)-4-Amino-2,6-bis(3,5-di-tert-butylphenyl)-4,5-dihydro-3H-cyclohepta[1,2-a:7,6-a']dinaphthalene-4-carboxylate](/img/structure/B3028184.png)